N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-8-6-16(7-9-17)19-10-11-21(25-24-19)29-14-13-23-20(26)12-15-30(27,28)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRAXPRXWOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical structure, mechanisms of action, and biological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine Ring : Provides a heterocyclic framework that is crucial for biological activity.
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
- Sulfonamide Moiety : Known for its role in various biological activities, including antimicrobial effects.
The biological activity of this compound is believed to involve interactions with specific molecular targets. The fluorophenyl and pyridazine components are essential for binding to target proteins or enzymes, modulating their activity. This modulation can trigger downstream signaling pathways that lead to various biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of 2-fluorophenyl derivatives demonstrated substantial activity against gram-positive bacteria and fungi, suggesting that the sulfonamide group in this compound may confer similar effects .
Anti-inflammatory Effects
In studies involving related compounds, anti-inflammatory properties were noted, particularly in models of arthritis. The inhibition of inflammatory mediators suggests potential therapeutic applications in chronic inflammatory conditions .
Case Studies and Research Findings
-
Antitumor Activity :
- A related compound demonstrated significant antiproliferative effects against glioma cells by inducing cell death through multiple mechanisms, including the inhibition of key signaling pathways (e.g., AMPK and AKT). This indicates that this compound may also possess similar antitumor properties.
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O4S |
| Molecular Weight | 433.5 g/mol |
| Key Structural Features | Pyridazine ring, sulfonamide |
| Potential Biological Activities | Antimicrobial, anti-inflammatory, antitumor |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism of Action : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeting pathways that lead to tumor growth and metastasis.
- Case Studies :
- In vitro studies demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that the compound may share similar properties. For example, a study showed that benzamide derivatives can inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven tumors .
-
Anti-inflammatory Properties :
- The sulfonamide group in the compound is associated with anti-inflammatory effects. Research indicates that compounds with sulfonamide functionalities can modulate inflammatory pathways and provide therapeutic benefits in diseases characterized by chronic inflammation.
Biochemical Tool Applications
-
Target Identification :
- The compound can be used as a probe in biochemical assays to identify and characterize new biological targets. Its unique structure allows it to interact selectively with specific proteins or enzymes, making it valuable for drug discovery processes.
-
Structure-Activity Relationship (SAR) Studies :
- Understanding how variations in the chemical structure affect biological activity is essential for optimizing drug candidates. This compound serves as a model for SAR studies, helping researchers design more effective analogs with improved potency and selectivity.
Data Tables
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Pyridazine Ring)
The pyridazine ring undergoes substitution under catalytic conditions. For example, the 6-position halogen can react with amines or boronic acids:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, K₂CO₃, 1,4-dioxane/H₂O, 100°C | Pyridazine-aryl/heteroaryl derivatives | 70–90% |
Example :
Replacement of bromine at the 6-position with pyridin-3-ylboronic acid forms biaryl systems under palladium catalysis .
Reduction of Sulfonamide Group
The phenylsulfonyl group is reducible to thioether or thiol derivatives:
Mechanism :
The sulfonyl group () is reduced to via two-electron transfer, forming a thioether () or further to a thiol () under stronger conditions .
Hydrolysis of Propanamide
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 h | 3-(Phenylsulfonyl)propanoic acid | >85% | |
| Basic (NaOH) | 2M NaOH, EtOH/H₂O, 80°C | Sodium 3-(phenylsulfonyl)propanoate | 78% |
Application :
Hydrolysis provides carboxylic acid intermediates for further derivatization (e.g., esterification) .
Electrophilic Substitution (Phenyl Rings)
The 4-fluorophenyl and phenylsulfonyl groups participate in electrophilic reactions:
Selectivity :
The electron-withdrawing fluorine and sulfonyl groups direct electrophiles to meta/para positions .
Alkylation of Secondary Amine
The ethyloxyethylamine linker undergoes alkylation:
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C to RT | N-Methylated derivative | 65% | |
| Ethyl bromoacetate | K₂CO₃, acetone, reflux | Ethyl glycinate-functionalized compound | 80% |
Side Reactions :
Over-alkylation is minimized using bulky bases like NaH .
Oxidation of Ethyleneoxy Linker
The ethyleneoxy chain is oxidized to ketone or carboxylic acid:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 3-(Phenylsulfonyl)propanoic acid | Requires acidic workup | |
| CrO₃/H₂SO₄ | Acetone, 0°C | Ketone intermediates | Limited by overoxidation |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the sulfonamide group:
| Conditions | Products | Application | Source |
|---|---|---|---|
| UV (254 nm), MeOH | Phenyl radicals + propanamide fragments | Polymer crosslinking |
Key Reaction Data Table
| Reaction Type | Preferred Reagents | Temperature Range | Typical Yield | Selectivity Factors |
|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(PPh₃)₂/K₂CO₃ | 80–100°C | 70–90% | Aryl boronic acid electronic effects |
| Sulfonamide Reduction | LiAlH₄ in THF | 0°C to RT | 60–75% | Solvent polarity |
| Amide Hydrolysis | 6M HCl/reflux | 100–110°C | >85% | Acid concentration |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives in the evidence, differing primarily in substituents, heterocyclic cores, and linker groups. Key comparisons include:
Q & A
Q. How can researchers design a synthetic route for N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(phenylsulfonyl)propanamide?
- Methodological Answer : A plausible synthetic route involves:
- Substitution reactions : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-chloroethyl ether under alkaline conditions to form the pyridazine-ether intermediate. Similar methods are described for analogous substitutions in patents .
- Sulfonylation : Introduce the phenylsulfonyl group via a nucleophilic acyl substitution using phenylsulfonyl chloride in the presence of a base like triethylamine.
- Condensation : Couple the intermediate with propanamide derivatives using coupling agents (e.g., EDC/HOBt) to form the final product. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity isolation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the sulfonyl moiety (δ ~3.1–3.5 ppm for SO-CH) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]) to match the theoretical molecular weight.
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm) .
Advanced Research Questions
Q. How can researchers optimize low yields in the condensation step during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP vs. EDC/HOBt) to improve efficiency .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to THF .
- Temperature Control : Elevated temperatures (50–70°C) can accelerate the reaction but may require inert atmospheres to prevent decomposition .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration, incubation time) across studies .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions using liver microsomes to identify metabolic liabilities that may affect activity .
- Structural Analog Comparison : Synthesize derivatives with modified sulfonyl or fluorophenyl groups to isolate pharmacophore contributions .
- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies between in vitro and in vivo results .
Q. How can computational methods predict regioselectivity in pyridazine ring functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways to predict preferential substitution at the 3-position oxygen .
- Machine Learning : Train models on existing pyridazine reaction datasets to forecast optimal conditions for regioselective modifications .
Q. What methodologies address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding precipitation .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability in cell-based assays .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Enzyme Source Variability : Compare results using recombinant human enzymes versus animal-derived isoforms .
- Redox State Monitoring : Assess if the sulfonyl group’s redox activity (e.g., ROS generation) indirectly affects enzyme activity .
Experimental Design Considerations
Q. What controls are essential in SAR studies of this compound?
- Methodological Answer :
- Positive/Negative Controls : Include known inhibitors (e.g., flutamide for antiandrogen studies) and solvent-only controls .
- Isosteric Replacements : Test analogs where the phenylsulfonyl group is replaced with phosphonate or carboxylate moieties .
- Dose-Response Curves : Use at least five concentration points to calculate accurate IC/EC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
